3-Oxo-4-(4-methoxyphenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Biological Activity
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities, particularly in anticancer and antimicrobial domains. This article aims to present a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its acyl chloride functional group and a methoxy-substituted phenyl ring. The structure can be represented as follows:
The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed enhanced antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The mechanism of action is believed to involve the induction of apoptosis through modulation of key proteins involved in cell survival.
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-Oxo-4-(4-methoxyphenyl)butanoyl | MCF-7 | 15.2 | Apoptosis induction via Bax/Bcl-2 ratio |
3-Oxo-4-(4-methoxyphenyl)butanoyl | LNCaP | 12.5 | Inhibition of androgen receptor signaling |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions lead to alterations in signaling pathways that regulate cell growth and apoptosis.
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thereby promoting programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as phosphodiesterases, which play a role in cellular signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving rat models with hepatocellular carcinoma demonstrated that treatment with derivatives of this compound resulted in significantly smaller tumor sizes compared to controls. The treatment also led to increased apoptotic ratios in neoplastic tissues, indicating effective tumor suppression.
- Case Study 2 : In vitro studies on human breast cancer cell lines showed that compounds derived from this compound exhibited enhanced cytotoxicity when combined with standard chemotherapeutic agents, suggesting potential for use in combination therapies.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-oxobutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-10-4-2-8(3-5-10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVNCIUGSUQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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